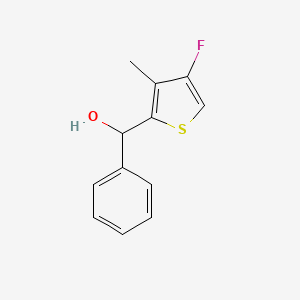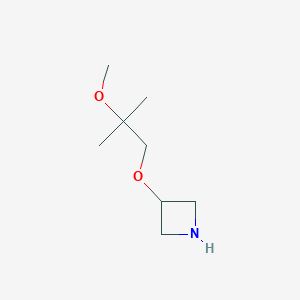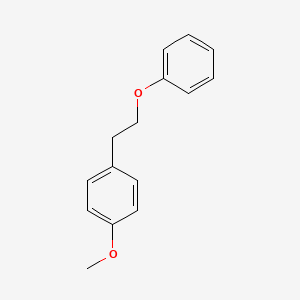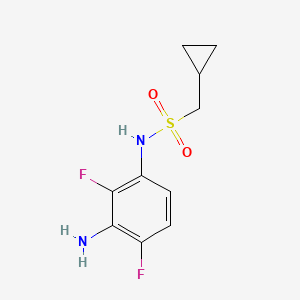
N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide is a chemical compound with the molecular formula C10H12F2N2O2S This compound is known for its unique structure, which includes a cyclopropyl group attached to a methanesulfonamide moiety, and two fluorine atoms on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide typically involves multiple steps. One common synthetic route starts with the nitration of 2,4-difluoroaniline to introduce the nitro group, followed by reduction to obtain the corresponding amine. The cyclopropylmethanesulfonyl chloride is then reacted with the amine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, substituted phenyl derivatives, and various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide
- Amino(2,4-difluorophenyl)acetic acid
Uniqueness
Compared to similar compounds, N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Eigenschaften
Molekularformel |
C10H12F2N2O2S |
|---|---|
Molekulargewicht |
262.28 g/mol |
IUPAC-Name |
N-(3-amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide |
InChI |
InChI=1S/C10H12F2N2O2S/c11-7-3-4-8(9(12)10(7)13)14-17(15,16)5-6-1-2-6/h3-4,6,14H,1-2,5,13H2 |
InChI-Schlüssel |
IZTKYFWILYRXQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CS(=O)(=O)NC2=C(C(=C(C=C2)F)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13083881.png)
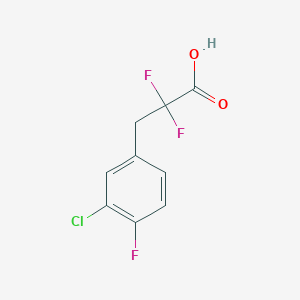

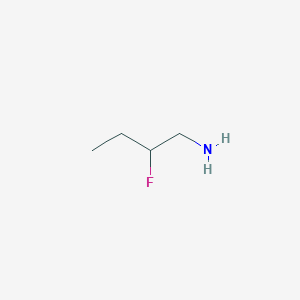

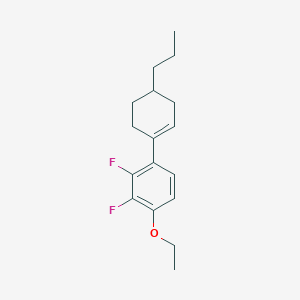
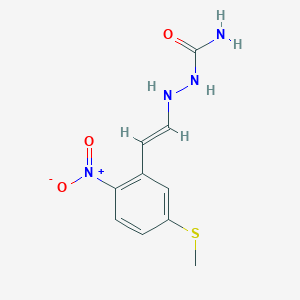
![5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13083915.png)
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083922.png)

